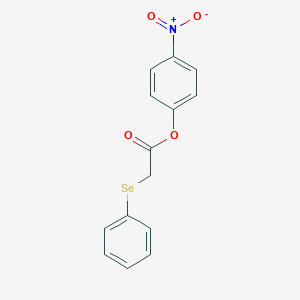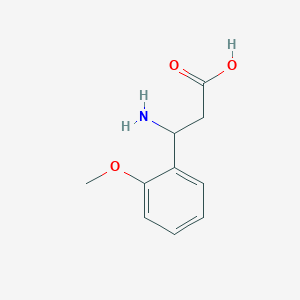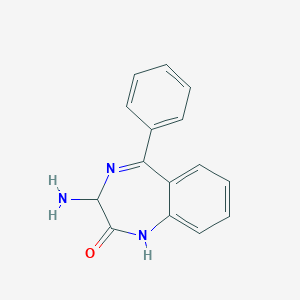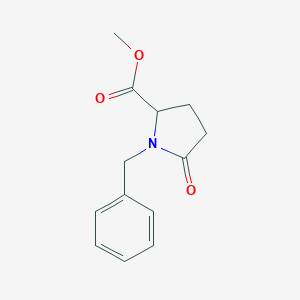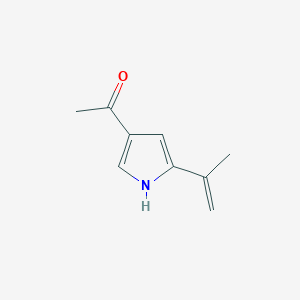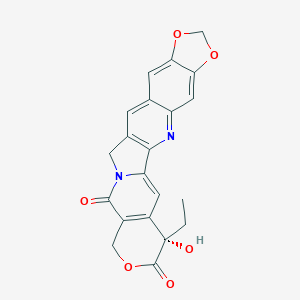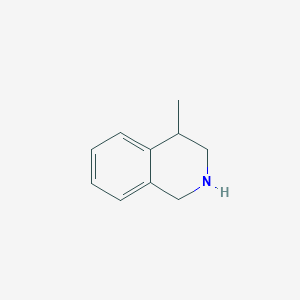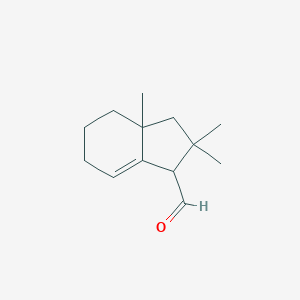
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde, also known as THIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THIM is a bicyclic aldehyde that has a unique structure, which makes it a promising candidate for research in fields such as pharmacology, organic chemistry, and material science.
Mécanisme D'action
The mechanism of action of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde is not fully understood. However, it is believed that 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Effets Biochimiques Et Physiologiques
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has antitumor and anti-inflammatory properties. In addition, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique structure that makes it a promising candidate for research in various fields. However, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde also has some limitations. It is relatively unstable and can decompose over time. In addition, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde can be difficult to handle due to its low solubility in water.
Orientations Futures
There are several future directions for research on 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde. One potential area of research is the development of new drugs based on the structure of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde. Another area of research is the synthesis of new materials using 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde as a precursor. In addition, further studies are needed to fully understand the mechanism of action of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde and its potential applications in various fields.
Méthodes De Synthèse
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde can be synthesized through several methods, including the reduction of 3,4,5,6-tetrahydro-2,2-dimethylindan-1,7-dione using sodium borohydride. This method produces 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde with a yield of around 80-90%. Another method involves the reduction of 3,4,5,6-tetrahydro-2,2,3a-trimethylindan-1,7-dione using sodium borohydride, which produces 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde with a yield of around 70-80%.
Applications De Recherche Scientifique
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been studied extensively in the scientific community due to its potential applications in various fields. In the field of pharmacology, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to have antitumor and anti-inflammatory properties. In organic chemistry, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been used as a building block for the synthesis of various compounds. In material science, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been used as a precursor for the synthesis of polymers and other materials.
Propriétés
Numéro CAS |
100231-76-3 |
|---|---|
Nom du produit |
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde |
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
2,2,3a-trimethyl-3,4,5,6-tetrahydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-12(2)9-13(3)7-5-4-6-10(13)11(12)8-14/h6,8,11H,4-5,7,9H2,1-3H3 |
Clé InChI |
GOWIYTQTDKCRDA-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCCC=C2C1C=O)C)C |
SMILES canonique |
CC1(CC2(CCCC=C2C1C=O)C)C |
Autres numéros CAS |
100231-76-3 |
Synonymes |
3a,4,5,6-tetrahydro-2,2,3a-trimethylindancarbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



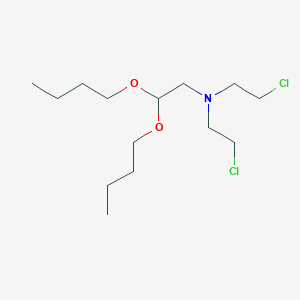
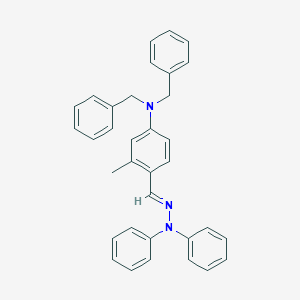
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
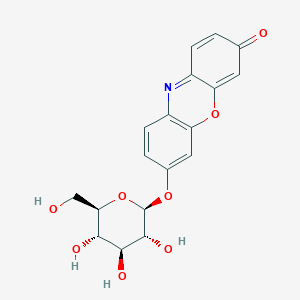
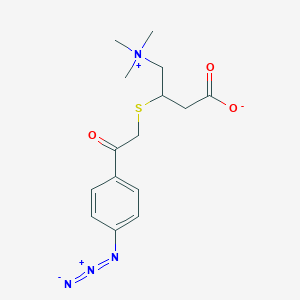
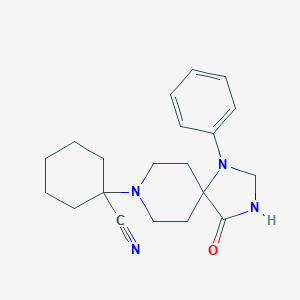
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
